![molecular formula C23H21FN4OS B2778094 2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226443-17-9](/img/structure/B2778094.png)
2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally similar to 2-(4-(2-Fluorophenyl)piperazin-1-yl)-7-(p-Tolyl)thieno[3,2-d]pyrimidin-4(3H)-one have shown promising antimicrobial activity. For instance, dithiocarbamate derivatives bearing thiazole/benzothiazole rings and related compounds have been synthesized and tested against various microorganism strains, demonstrating significant antimicrobial potency (Yurttaş et al., 2016).
Antitumor Activity
Another important area of application is in antitumor activity. Novel pyrimidinyl pyrazole derivatives, including those with piperazine groups, have been synthesized and shown effective cytotoxic activity against several tumor cell lines. These compounds have demonstrated in vitro and in vivo antitumor activity, highlighting their potential in cancer treatment (Naito et al., 2005).
Drug Metabolism Studies
Compounds like flumatinib, which contain a similar molecular structure, have been studied for their metabolism in chronic myelogenous leukemia patients. These studies help in understanding the metabolic pathways and the formation of metabolites after oral administration, which is crucial for drug development (Gong et al., 2010).
Antibacterial Properties
There's also significant research into the antibacterial properties of related compounds. Novel 8-fluoro Norfloxacin derivatives and piperazinyl derivatives synthesized have shown increased potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (Sunduru et al., 2011).
PI3K/Mammalian Target of Rapamycin Inhibition
Compounds structurally similar are also being investigated as inhibitors of phosphatidylinositol 3-kinase and mammalian target of rapamycin, key components in the PI3K pathway. These studies include characterizing absorption, disposition, and predicting the pharmacokinetics and efficacy in human, providing valuable insights for cancer treatment (Salphati et al., 2012).
5-HT2 Antagonist Activity
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperazine groups has shown potent 5-HT2 antagonist activity. These findings are significant for developing treatments for conditions related to serotonin receptors (Watanabe et al., 1992).
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The structurally similar compound fpmint is more selective to ent2 than to ent1 . This suggests that our compound might also interact with these transporters in a similar manner.
Biochemical Pathways
Ents, the potential targets of this compound, are involved in the regulation of the pi3k/akt signaling pathway . This pathway is often deregulated in a wide variety of tumors .
Result of Action
Inhibition of ents can potentially disrupt nucleotide synthesis and regulation of adenosine function , which could have various downstream effects depending on the cellular context.
Future Directions
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-15-6-8-16(9-7-15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-5-3-2-4-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISRIMNAOPPDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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